20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Brand Name: Vulcanchem
CAS No.: 134478-40-3
VCID: VC4147202
InChI: InChI=1S/C18H15N3OS/c1-10-11-6-2-3-7-12(11)16-19-17-15(18(22)21(16)20-10)13-8-4-5-9-14(13)23-17/h2-3,6-7H,4-5,8-9H2,1H3
SMILES: CC1=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C15
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4

20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

CAS No.: 134478-40-3

Cat. No.: VC4147202

Molecular Formula: C18H15N3OS

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one - 134478-40-3

Specification

CAS No. 134478-40-3
Molecular Formula C18H15N3OS
Molecular Weight 321.4
IUPAC Name 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
Standard InChI InChI=1S/C18H15N3OS/c1-10-11-6-2-3-7-12(11)16-19-17-15(18(22)21(16)20-10)13-8-4-5-9-14(13)23-17/h2-3,6-7H,4-5,8-9H2,1H3
Standard InChI Key GZPOMXVLBDAPMF-UHFFFAOYSA-N
SMILES CC1=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C15

Introduction

The compound 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex heterocyclic molecule featuring both sulfur and nitrogen in its structure. It belongs to a class of compounds that are primarily sourced from synthetic organic chemistry research. This compound has been studied for its biological activities and potential therapeutic applications.

Synthesis of 20-Methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical reactions. These pathways often start with simpler precursors and involve cyclization reactions and functional group modifications. The final product is obtained through a series of transformations that require careful control of reaction conditions to achieve the desired structure.

Research Findings and Future Directions

Given the complexity and potential of heterocyclic compounds like 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one, further research is needed to fully explore their biological activities and therapeutic applications. This includes in-depth studies on pharmacokinetics, toxicity, and efficacy in various disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator